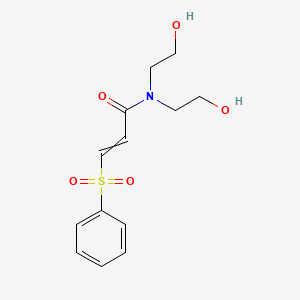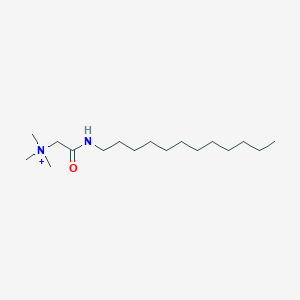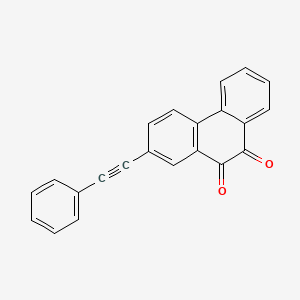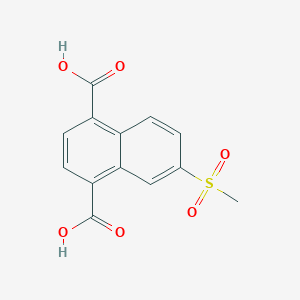![molecular formula C12H20N2O6 B14513665 4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) CAS No. 62538-62-9](/img/structure/B14513665.png)
4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) is a complex organic compound with the molecular formula C14H24N2O6. This compound is characterized by its unique structure, which includes two oxobutanoic acid groups linked by an ethane-1,2-diylbis(methylazanediyl) bridge. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) typically involves the reaction of ethane-1,2-diamine with methyl 4-oxobutanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.
化学反応の分析
Types of Reactions
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)
- 4,4’-[Ethane-1,2-diylbis(sulfandiylmethanediyl)]bis(3,5-dimethyl-1H-pyrazole)
Uniqueness
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
62538-62-9 |
|---|---|
分子式 |
C12H20N2O6 |
分子量 |
288.30 g/mol |
IUPAC名 |
4-[2-[3-carboxypropanoyl(methyl)amino]ethyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O6/c1-13(9(15)3-5-11(17)18)7-8-14(2)10(16)4-6-12(19)20/h3-8H2,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
VDVJDWASJJNMQI-UHFFFAOYSA-N |
正規SMILES |
CN(CCN(C)C(=O)CCC(=O)O)C(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


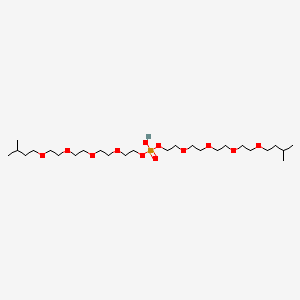
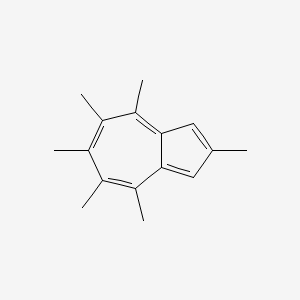
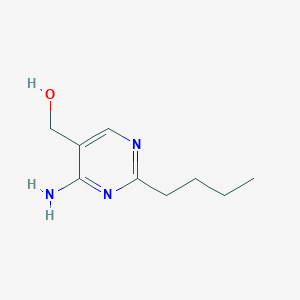
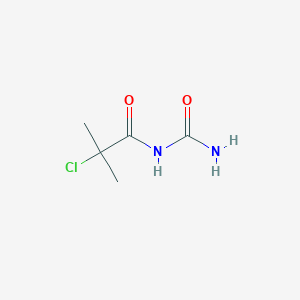
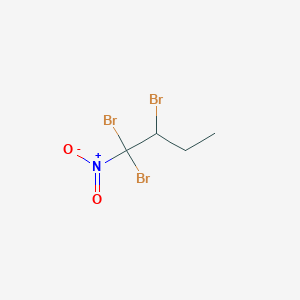
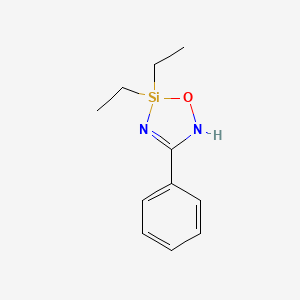
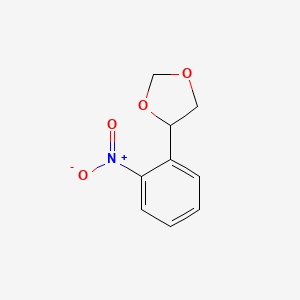
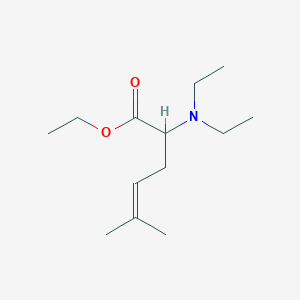
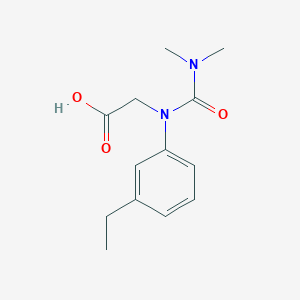
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
